2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one
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Overview
Description
2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one is an organic compound with the molecular formula C8H11FO2 and a molecular weight of 158.17 g/mol This compound is characterized by a cyclohexenone ring substituted with a fluorine atom, a hydroxyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one typically involves the reaction of cyclohexanone derivatives with fluorinating agents under controlled conditions. One common method includes the use of fluorine gas or fluorinating reagents such as Selectfluor in the presence of a base . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can replace the fluorine atom in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted cyclohexenone derivatives.
Scientific Research Applications
2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxyl group participates in hydrogen bonding, influencing the compound’s biological activity. The cyclohexenone ring structure allows for various conformations, affecting its interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one: A closely related compound with similar structural features.
2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): Another compound with a similar cyclohexenone core but different substituents
Uniqueness
This compound is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to non-fluorinated analogs. This fluorine substitution enhances the compound’s stability, reactivity, and potential for specific interactions with biological targets .
Properties
IUPAC Name |
2-fluoro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c1-8(2)3-5(10)7(9)6(11)4-8/h10H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSJDIBTYQRBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)F)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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